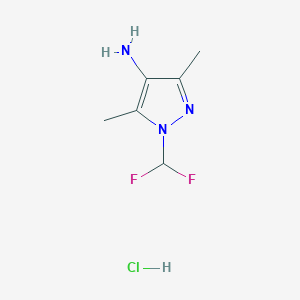

1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

描述

Historical Context of Fluorinated Pyrazoles

Fluorinated pyrazoles emerged as critical structural motifs in organic chemistry during the late 20th century, with accelerated interest post-1990 due to their unique electronic and steric properties. The introduction of fluorine atoms into pyrazole rings enhances metabolic stability, bioavailability, and binding affinity in pharmaceutical agents, making these compounds indispensable in drug discovery. Early work focused on monofluorinated derivatives, but advances in synthetic methodologies—particularly the development of difluoromethylation techniques—enabled the creation of complex analogs like 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride. By 2020, fluorinated pyrazoles accounted for over 30% of newly investigated agrochemicals and pharmaceuticals, reflecting their versatility.

Significance in Chemical Research

This compound exemplifies the strategic integration of fluorine into heterocyclic systems to optimize physicochemical and biological properties. Its difluoromethyl group (-CF₂H) confers metabolic resistance to oxidative degradation, while the 3,5-dimethyl substituents enhance lipophilicity and steric control in molecular interactions. As a hydrochloride salt, it exhibits improved aqueous solubility, facilitating its use in synthetic and biological assays. Recent studies highlight its utility as a precursor in organometallic catalysts and as a building block for kinase inhibitors, underscoring its cross-disciplinary relevance.

Fundamental Physicochemical Properties

The compound’s molecular architecture (C₆H₁₀ClF₂N₃) and molecular weight (197.61 g/mol) are well-characterized. Key properties include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₀ClF₂N₃ |

| Molecular Weight | 197.61 g/mol |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 3 (two fluorine, one amine) |

| Topological Polar Surface Area | 43.8 Ų |

| LogP (Octanol-Water) | 1.48 (predicted) |

The hydrochloride salt formation reduces the compound’s pKa, enhancing protonation at physiological pH and improving solubility in polar solvents. Fourier-transform infrared (FTIR) spectra typically show N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Structural Classification Within Pyrazole Derivatives

This derivative belongs to the 1,3,5-trisubstituted pyrazole class, distinguished by:

- Position 1 : A difluoromethyl group (-CF₂H), which introduces electronegativity and conformational rigidity.

- Position 3 and 5 : Methyl groups that sterically shield the pyrazole core, reducing unwanted side reactions.

- Position 4 : A primary amine (-NH₂), enabling nucleophilic substitution or coordination to metal centers.

Comparative analysis with related structures reveals distinct features:

The hydrochloride salt’s crystalline structure stabilizes the amine group, making it preferable for storage and synthetic applications.

属性

IUPAC Name |

1-(difluoromethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3.ClH/c1-3-5(9)4(2)11(10-3)6(7)8;/h6H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGOZFWALKIMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Procedure

| Step | Description | Key Reagents/Conditions | Outcome & Notes |

|---|---|---|---|

| 1. Halogenation | N-methyl-3-aminopyrazole is reacted with bromine or iodine in aqueous medium to substitute the 4-position of the pyrazole ring with halogen | Bromine/Iodine, water, controlled pH | Formation of 4-halogen-1-methyl-1H-pyrazole-3-amine |

| 2. Diazotization and Coupling | The 4-halogenated pyrazole amine is diazotized using sodium nitrite in acidic aqueous solution at low temperature, then coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst | Sodium nitrite, HCl, potassium difluoromethyl trifluoroborate, Cu2O, acetonitrile, nitrogen atmosphere | Formation of 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole with high purity (~98.5%) and yield (~88%) |

| 3. Grignard Exchange and Carboxylation | The halogenated difluoromethyl pyrazole undergoes halogen-magnesium exchange using isopropyl magnesium chloride, followed by reaction with carbon dioxide to introduce a carboxylic acid group at the 4-position | Isopropyl magnesium chloride, CO2, low temperature, nitrogen atmosphere | Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

This method is noted for its operational simplicity, avoidance of isomer formation, and potential for scale-up, with overall yields up to 64% for the three steps combined and product purity exceeding 99.5%.

Adaptation Notes for this compound

- The methyl groups at 3 and 5 positions require starting materials with these substitutions.

- Amination at the 4-position can be achieved by converting the carboxylic acid intermediate to the corresponding amine and then forming the hydrochloride salt by acidification.

- Protection of amine groups and control of reaction pH are critical to maintain selectivity and yield.

Preparation Method via Condensation/Cyclization of Difluoroacetyl Intermediates

An alternative approach involves the synthesis of difluoroacetyl intermediates followed by cyclization with methylhydrazine derivatives to form the pyrazole ring directly.

Stepwise Procedure

| Step | Description | Key Reagents/Conditions | Outcome & Notes |

|---|---|---|---|

| 1. Substitution/Hydrolysis | Alpha, beta-unsaturated ester is reacted with 2,2-difluoroacetyl halide at low temperature in the presence of an acid-binding agent, followed by alkali hydrolysis | 2,2-difluoroacetyl halide, organic solvent, acid-binding agent, alkali | Formation of alpha-difluoroacetyl intermediate solution |

| 2. Condensation/Cyclization | The intermediate solution is treated with a catalyst (e.g., sodium or potassium iodide) and reacted at low temperature with methylhydrazine aqueous solution, followed by heating under reduced pressure for cyclization | Methylhydrazine, catalyst (NaI or KI), temperature control | Formation of crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| 3. Acidification and Recrystallization | Acidification with hydrochloric acid to pH 1-2 precipitates the product, which is then filtered and recrystallized from aqueous alcohol solvents | HCl, aqueous ethanol or methanol | Purified 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with yields ranging from 75.9% to 79.6% and HPLC purity >99% |

This method provides a high degree of regioselectivity, good yield, and purity, with the ability to control isomer ratios (e.g., 95:5 for 3- vs. 5-substituted isomers) by careful reaction conditions.

Adaptation Notes for Target Compound

- Starting esters and hydrazine derivatives must be substituted appropriately to incorporate 3,5-dimethyl groups.

- The amine hydrochloride salt can be obtained by subsequent reduction or amination of the carboxylic acid intermediate.

- Recrystallization solvent systems and acidification conditions are optimized to achieve high purity and yield.

Comparative Analysis of Preparation Methods

| Feature | Halogenation/Diazotization/Difluoromethylation Route | Condensation/Cyclization Route |

|---|---|---|

| Starting Material | Aminopyrazole derivatives with halogenation | Alpha,beta-unsaturated esters and difluoroacetyl halides |

| Key Intermediate | 4-halogen-3-(difluoromethyl) pyrazole | Alpha-difluoroacetyl intermediate |

| Reaction Steps | 3 main steps: halogenation, diazotization/coupling, Grignard/carboxylation | 3 main steps: substitution/hydrolysis, condensation/cyclization, acidification/recrystallization |

| Yields | Up to 64% total yield for three steps | 75-80% yield for final product |

| Purity | >99.5% by HPLC | >99% by HPLC |

| Scalability | Demonstrated potential for scale-up | Suitable for scale-up with controlled conditions |

| Isomer Control | Avoids isomer formation | Isomer ratio controllable by conditions |

Research Findings and Practical Considerations

- The halogenation/diazotization method provides a robust route with well-defined intermediates and high selectivity, especially useful when starting from aminopyrazole substrates.

- The condensation/cyclization method offers a more direct ring formation approach, beneficial when difluoroacetyl reagents are accessible and when controlling isomer formation is critical.

- Both methods require inert atmosphere (nitrogen) to avoid side reactions.

- Reaction temperature control is crucial to maintain high selectivity and yield, especially during diazotization and condensation steps.

- Purification by recrystallization from aqueous alcohol mixtures is effective for obtaining high-purity hydrochloride salts.

- Analytical characterization (e.g., 1H NMR, HPLC) confirms product identity and purity. For example, characteristic 1H NMR peaks for related compounds include singlets around 7.4 ppm (pyrazole proton), and 3.8 ppm (methyl groups).

Summary Table of Key Reaction Parameters

| Step | Reagents | Temperature | Atmosphere | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation | Bromine/Iodine, water | Room temp | N2 | Not specified | High | pH control critical |

| Diazotization & Coupling | NaNO2, K-difluoromethyl trifluoroborate, Cu2O, acetonitrile | 0 to 50 °C | N2 | 88.2 | 98.5 | Slow addition, temperature ramp |

| Grignard Exchange & Carboxylation | Isopropyl magnesium chloride, CO2 | Low temp | N2 | Included in total yield | >99.5 | Quenching and recrystallization |

| Condensation/Cyclization | Difluoroacetyl halide, methylhydrazine, NaI/KI | -30 to reflux | N2 | 75-80 | >99 | Acidification to pH 1-2 |

化学反应分析

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

-

Starting Materials :

- 3,5-dimethylpyrazole

- Difluoromethyl reagent

-

Reaction Conditions :

- Solvent: Typically anhydrous conditions in organic solvents like DMF or DMSO.

- Temperature: Controlled heating to facilitate the reaction.

-

Purification :

- Crystallization or chromatography to isolate the hydrochloride salt form.

Medicinal Chemistry

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is being investigated for its potential as a pharmaceutical agent. Its unique structure allows for interactions with biological targets that may lead to therapeutic effects.

Case Studies

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the efficacy and mechanism of action in vivo.

Agriculture

The compound may serve as a novel pesticide or herbicide due to its ability to inhibit specific biological pathways in pests or weeds, thereby protecting crops without harming beneficial organisms.

Material Science

Due to its unique chemical properties, this compound could be utilized in the development of new materials with specific electronic or thermal properties.

作用机制

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The core structure of 3,5-dimethyl-1H-pyrazol-4-amine is conserved across analogs, but substitutions at the N1 position significantly alter physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Substituent Variations and Molecular Properties

Electronic and Steric Properties

- Halogen Interactions: Chlorine and bromine substituents (e.g., 2-chlorobenzyl , 4-bromophenoxymethyl ) enable halogen bonding, which can improve target selectivity in drug-receptor interactions.

Solubility and Bioavailability

- Hydrochloride Salt: The target compound’s hydrochloride form improves aqueous solubility compared to non-salt analogs like 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3) .

生物活性

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, with the molecular formula and a molecular weight of 197.61 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClF₂N₃ |

| Molecular Weight | 197.61 g/mol |

| CAS Number | 1305711-79-8 |

| Appearance | Powder |

| Purity | 95% |

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied for their potential in treating various diseases. Notable activities include:

- Anticancer Activity : Pyrazoles are known to exhibit anticancer properties. Studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Research indicates that modifications in the pyrazole structure can enhance its efficacy against different cancer types .

- Antifungal Activity : A series of pyrazole derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi. For example, compounds similar to this compound were evaluated for their ability to inhibit fungal mycelial growth .

- Enzyme Inhibition : Some studies have focused on the inhibition of enzymes such as xanthine oxidase (XO), which plays a role in uric acid production. Pyrazole-based compounds have shown moderate inhibitory effects on XO, suggesting potential applications in treating gout and other hyperuricemia-related conditions .

Case Studies and Research Findings

-

Antitumor Activity :

- A recent study synthesized a range of pyrazole derivatives and tested their antitumor effects in vitro. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The study employed the Combination Index method to analyze synergistic effects when combined with doxorubicin .

- Antifungal Efficacy :

- Mechanism of Action :

常见问题

Q. Table 1. Spectroscopic Signatures

| Technique | Key Peaks | Reference |

|---|---|---|

| NMR | 2.25 ppm (s, 3H, CH), 6.20 ppm (t, = 56 Hz, CFH) | |

| IR | 3350 cm (N-H), 1120 cm (C-F) |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C, 75% RH, 1 week | 5% | Hydrolysis product (amine) |

| UV Light, 48 hrs | 12% | Oxidized difluoromethyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。